1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is characterized by a cyclopropane ring substituted with a propan-2-yloxy group and a carbaldehyde group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with propan-2-yloxy reagents under controlled conditions. One common method includes the use of cyclopropane carbaldehyde as a starting material, which is then reacted with isopropyl alcohol in the presence of an acid catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propan-2-yloxy group may also influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Cyclopropane carbaldehyde: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.
Propan-2-yloxycyclopropane: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(propan-2-yloxymethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7(2)10-6-8(5-9)3-4-8/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
NZVLRCVEAUEGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CC1)C=O |
Origin of Product |
United States |
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